2-Chloro-1-p-tolyl-ethanone 2-Chloro-1-p-tolyl-ethanone
Brand Name: Vulcanchem
CAS No.: 4209-24-9
VCID: VC3705306
InChI: InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)CCl
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

2-Chloro-1-p-tolyl-ethanone

CAS No.: 4209-24-9

Cat. No.: VC3705306

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-p-tolyl-ethanone - 4209-24-9

Specification

CAS No. 4209-24-9
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 2-chloro-1-(4-methylphenyl)ethanone
Standard InChI InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Standard InChI Key HGLJRZYKFVJSEE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CCl
Canonical SMILES CC1=CC=C(C=C1)C(=O)CCl

Introduction

Basic Information and Identification

2-Chloro-1-p-tolyl-ethanone is an organic compound that belongs to the class of α-haloketones. It features a p-tolyl group connected to a chloroacetyl moiety, creating a versatile chemical structure useful for various synthetic transformations. The compound is registered under CAS No. 4209-24-9 and possesses several synonyms in scientific literature .

Nomenclature and Identifiers

The compound is known by several names in chemical databases and literature, which aids in cross-referencing research findings. The most common alternative names include:

  • 4-(2-chloroacetyl)toluene

  • p-Methylphenacyl chloride

  • 2-Chloro-4'-methylacetophenone

  • α-Chloro-4'-methylacetophenone

  • 2-Chloro-1-(p-tolyl)ethan-1-one

This variety of nomenclature reflects both systematic naming conventions and traditional organic chemistry naming practices. The compound's structure consists of a p-tolyl (4-methylphenyl) group attached to a carbonyl, which is further connected to a chloromethyl moiety.

Structural Information

The molecular formula of 2-Chloro-1-p-tolyl-ethanone is C9H9ClO with a precise molecular weight of 168.62 g/mol . Its structure can be represented in various formats to facilitate database searching and computational analysis:

Structural IdentifierValue
InChIInChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
InChIKeyHGLJRZYKFVJSEE-UHFFFAOYSA-N
SMILESC(=O)(C1=CC=C(C)C=C1)CCl

The compound's structure features a p-methylphenyl group with a chloroacetyl substituent, giving it its characteristic reactivity profile that makes it valuable in organic synthesis applications.

Physical and Chemical Properties

2-Chloro-1-p-tolyl-ethanone exists as a solid at room temperature with well-defined physical characteristics that inform its handling, storage, and applications in chemical research.

Physical Properties

The compound demonstrates typical properties of aromatic ketones with the additional reactivity of the chloromethyl group. Its physical state transitions are important for purification and handling purposes.

PropertyValueNotes
Physical StateSolidAt room temperature
Melting Point57.5°CExperimentally determined
Boiling Point238.18°CRough estimate
Density1.1115 g/cm³Rough estimate
Refractive Index1.5620Estimate

These physical properties provide essential information for researchers working with this compound, particularly for purification processes and reaction planning .

Chemical Reactivity

The chemical reactivity of 2-Chloro-1-p-tolyl-ethanone is primarily determined by two functional groups: the carbonyl group and the chloromethyl moiety. The carbonyl group can participate in nucleophilic addition reactions, while the chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions.

Synthesis and Preparation Methods

The synthesis of 2-Chloro-1-p-tolyl-ethanone typically employs Friedel-Crafts acylation chemistry, a fundamental reaction in organic synthesis. The preparation method described in the literature offers a straightforward approach with readily available starting materials.

Standard Synthetic Route

The most common preparation involves the reaction between chloroacetyl chloride and toluene in the presence of a Lewis acid catalyst:

  • A suspension of anhydrous aluminum chloride (5.60 g, 40 mmol) is prepared in anhydrous toluene (40 mL)

  • Chloroacetyl chloride (4.52 g, 40 mmol) is slowly added dropwise to the suspension

  • After the aluminum chloride dissolves, the mixture is heated to 80°C and maintained at this temperature for 2 hours

  • Upon cooling, the reaction mixture is poured into crushed ice (100 g) containing concentrated hydrochloric acid (10 mL)

  • The organic phase is extracted with toluene, concentrated, and dried to obtain the final product

This synthetic route provides access to 2-Chloro-1-p-tolyl-ethanone through a regioselective acylation of toluene, with the para position favored due to the directing effect of the methyl group.

Reaction Mechanism

The synthesis follows a classic Friedel-Crafts acylation mechanism:

  • Formation of an acylium ion intermediate by reaction of chloroacetyl chloride with aluminum chloride

  • Electrophilic attack of the acylium ion on the aromatic ring of toluene, preferentially at the para position

  • Deprotonation to restore aromaticity, yielding the desired p-substituted product

This mechanism explains the regioselectivity observed in the reaction, with the para-substituted product predominating over other possible isomers .

Applications and Uses

2-Chloro-1-p-tolyl-ethanone has found various applications across different fields of chemistry and potential pharmaceutical development, making it a compound of significant interest.

Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis, particularly for the preparation of:

  • Acetophenone derivatives, which are known to possess fungicidal properties against phytopathogenic fungi, making them valuable in agricultural chemistry

  • Clinafloxacin triazole hybrids, which demonstrate antifungal and antibacterial activity, highlighting their potential in medicinal chemistry

  • Various heterocyclic compounds through reactions with appropriate nucleophiles, expanding the structural diversity accessible from this starting material

These applications underscore the versatility of 2-Chloro-1-p-tolyl-ethanone as a synthetic intermediate for accessing compounds with diverse biological activities.

Biological Activity

The biological profile of 2-Chloro-1-p-tolyl-ethanone demonstrates significant enzyme inhibition properties that could be exploited for therapeutic development.

Enzyme Inhibition Properties

The most notable biological activity of 2-Chloro-1-p-tolyl-ethanone is its ability to inhibit pyruvate dehydrogenase (PDH), a key enzyme in cellular metabolism. This inhibition occurs through an uncompetitive mechanism with respect to ATP, suggesting a specific binding interaction with the enzyme-substrate complex rather than with the free enzyme .

PDH catalyzes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation. By inhibiting this enzyme, 2-Chloro-1-p-tolyl-ethanone effectively blocks the further oxidation of glucose, potentially altering cellular energy metabolism.

Hazard StatementCodeSeverity LevelDescription
May be corrosive to metalsH29033.33%Warning: Corrosive to Metals
Harmful if swallowedH30266.67%Warning: Acute toxicity, oral
Causes severe skin burns and eye damageH31433.33%Danger: Skin corrosion/irritation
Causes skin irritationH31566.67%Warning: Skin corrosion/irritation
Causes serious eye damageH31866.67%Danger: Serious eye damage/eye irritation
Causes serious eye irritationH31933.33%Warning: Serious eye damage/eye irritation
May cause allergy or asthma symptoms or breathing difficulties if inhaledH33466.67%Danger: Sensitization, respiratory
May cause respiratory irritationH33566.67%Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard statements indicate that 2-Chloro-1-p-tolyl-ethanone requires careful handling to prevent adverse health effects and environmental damage .

SupplierProduct NumberProduct DescriptionPackagingPrice (USD)
TRCC3742152-chloro-1-(4-methylphenyl)ethanone10mg$45
AK ScientificP2474-(2-Chloroacetyl)toluene100mg$216
AK ScientificP2474-(2-Chloroacetyl)toluene250mg$253
American Custom Chemicals CorporationHCH0024009CHLOROMETHYL P-TOLYL KETONE 95.00%1G$692.46
American Custom Chemicals CorporationHCH0024009CHLOROMETHYL P-TOLYL KETONE 95.00%2.5G$932.60

These options provide researchers with flexibility based on their specific scale requirements and budget constraints .

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